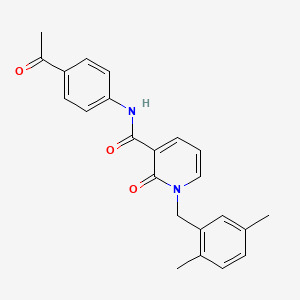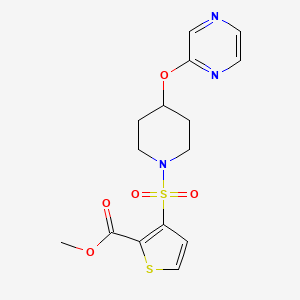
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as PPTT and is synthesized using a specific method that involves the combination of different chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial activities. For instance, studies have shown the synthesis of new heterocycles based on sulfonamide and pyrazole frameworks, demonstrating significant antimicrobial properties. These compounds were synthesized through various chemical reactions involving amino pyrazoles, sulfonamides, and aromatic aldehydes, leading to the formation of pyrazoles, isoxazoles, and pyrimidinethiones among others, which were then tested for their antimicrobial effectiveness (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Antimicrobial Derivatives
Further research into sulfonamide derivatives has explored their potential as anticancer and antimicrobial agents. Novel heterocyclic sulfonamides with biologically active thiophene, coumarin, benzocoumarin, thiazole, piperidine, and pyrrolidine derivatives have been synthesized and tested against breast cancer cell lines and microbial agents. This research highlights the versatility of sulfonamide derivatives in medicinal chemistry, offering pathways for developing new therapeutic agents (Debbabi et al., 2016).
Molecular Interactions and Agonist Activity
Investigations into molecular interactions, particularly in the context of cannabinoid receptors, have utilized compounds with piperidinyl groups. Such studies provide insights into the conformational analysis and pharmacophore modeling for receptor-ligand interactions, contributing to the development of selective antagonists for therapeutic purposes. The detailed analysis of these interactions helps in understanding the binding dynamics and designing more effective drugs (Shim et al., 2002).
Inhibitors and Agonists for Receptor Modulation
Novel sulfonamides with piperidinyl groups have been explored for their role as potent and selective agonists at human beta(3)-adrenergic receptors. Such compounds exhibit significant biological activity, highlighting the potential for developing treatments targeting metabolic disorders or conditions associated with beta(3)-adrenergic receptor functions (Hu et al., 2001).
Mecanismo De Acción
Target of Action
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate (MPSP) is a sulfur-containing heterocyclic compound that belongs to the class of sulfonyl-pyrazine-containing drugs
Mode of Action
. These interactions can lead to changes in the target’s function, which can have therapeutic effects.
Biochemical Pathways
. They can affect various biochemical pathways, leading to downstream effects that can have therapeutic benefits.
Result of Action
. These effects can range from changes in cellular function to alterations in molecular pathways.
Propiedades
IUPAC Name |
methyl 3-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-15(19)14-12(4-9-24-14)25(20,21)18-7-2-11(3-8-18)23-13-10-16-5-6-17-13/h4-6,9-11H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNMGJDDBSBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
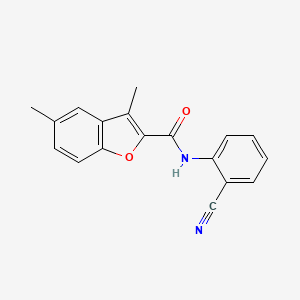
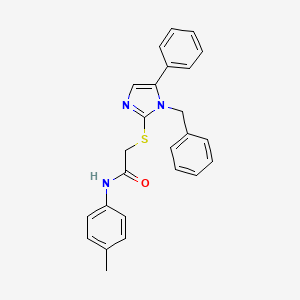

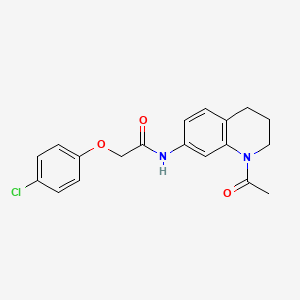
![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)



![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)
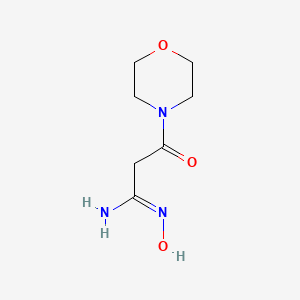

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450148.png)
